An In-depth Technical Guide to Spiro[4.5]decane-8-thiol
An In-depth Technical Guide to Spiro[4.5]decane-8-thiol
CAS Number: 1602816-79-4 Molecular Formula: C₁₀H₁₈S Molecular Weight: 170.31 g/mol
Introduction: The Strategic Value of the Spiro[4.5]decane Scaffold in Thiol Chemistry
The spiro[4.5]decane framework represents a pivotal structural motif in contemporary medicinal chemistry and materials science. Its inherent three-dimensionality, conferred by the orthogonal fusion of a cyclopentane and a cyclohexane ring, provides a rigid and well-defined scaffold for the precise spatial orientation of functional groups.[1] This structural rigidity is highly sought after in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a thiol group at the 8-position of this scaffold introduces a versatile functional handle for a multitude of chemical transformations, making Spiro[4.5]decane-8-thiol a valuable building block for the synthesis of novel therapeutic agents and advanced materials.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, properties, reactivity, and potential applications of Spiro[4.5]decane-8-thiol. While experimental data for this specific molecule is not extensively published, this guide extrapolates from established principles of organic chemistry and the known characteristics of analogous structures to provide a robust framework for its utilization in research and development.
Physicochemical and Structural Characteristics
While specific experimental data for Spiro[4.5]decane-8-thiol is limited, its properties can be inferred from the constituent spiro[4.5]decane core and the aliphatic thiol functional group.
| Property | Predicted/Inferred Value | Justification / Comparative Data |
| Appearance | Colorless to pale yellow liquid | Aliphatic thiols are typically colorless liquids. Any coloration may be due to trace impurities or oxidation. |
| Odor | Pungent, characteristic of thiols | Low molecular weight thiols are known for their strong, often unpleasant odors.[2] |
| Boiling Point | Estimated 220-240 °C | Higher than the corresponding alcohol, Spiro[4.5]decan-8-ol, due to the larger sulfur atom, but lower than compounds with strong intermolecular forces. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, tetrahydrofuran). | The hydrophobic spirocyclic core dominates the molecule's solubility profile. |
| Acidity (pKa) | ~10-11 | Aliphatic thiols are significantly more acidic than their corresponding alcohols (pKa ~16-18) due to the larger size and greater polarizability of the sulfur atom, which stabilizes the resulting thiolate anion. |
Structural Elucidation:
The definitive structure of Spiro[4.5]decane-8-thiol can be confirmed through a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show a complex pattern of aliphatic protons in the spiro[4.5]decane framework. A characteristic signal for the proton of the thiol group (R-SH) would be expected, typically in the range of 1-2 ppm, which would be exchangeable with D₂O.
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¹³C NMR would display distinct signals for the ten carbon atoms of the spirocyclic system. The carbon atom attached to the thiol group would exhibit a characteristic chemical shift.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 170.31. Fragmentation patterns would be indicative of the spiro[4.5]decane structure.
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Infrared (IR) Spectroscopy: A weak to medium absorption band in the region of 2550-2600 cm⁻¹ would confirm the presence of the S-H stretching vibration, a characteristic feature of thiols.
Synthesis of Spiro[4.5]decane-8-thiol: Plausible Synthetic Strategies
Given the absence of a specific published protocol for the synthesis of Spiro[4.5]decane-8-thiol, this section outlines two logical and experimentally viable synthetic routes, commencing from the corresponding ketone, Spiro[4.5]decan-8-one.
Route 1: Thionation of Spiro[4.5]decan-8-one
A direct and efficient method for the synthesis of thioketones from ketones is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). While this would yield the thioketone, subsequent reduction would be required to obtain the thiol. A more direct conversion of a ketone to a thiol is not a standard single-step transformation. Therefore, a two-step process involving reduction of the ketone to the alcohol, followed by conversion to the thiol is a more practical approach.
Route 2: From Spiro[4.5]decan-8-one via the Corresponding Alcohol
This two-step pathway is a robust and widely applicable method for the conversion of a ketone to a thiol.
Step 1: Reduction of Spiro[4.5]decan-8-one to Spiro[4.5]decan-8-ol
The reduction of the ketone to the secondary alcohol is a standard transformation that can be achieved with high yield using a variety of reducing agents.
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Rationale for Reagent Selection: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of other functional groups. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an alcoholic solvent such as methanol or ethanol.
Experimental Protocol: Synthesis of Spiro[4.5]decan-8-ol
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In a round-bottom flask equipped with a magnetic stirrer, dissolve Spiro[4.5]decan-8-one (1.0 eq) in methanol (10 mL per gram of ketone).
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Once the reaction is complete, carefully quench the reaction by the slow addition of water.
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Concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude Spiro[4.5]decan-8-ol.
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Purify the product by column chromatography on silica gel if necessary.
Step 2: Conversion of Spiro[4.5]decan-8-ol to Spiro[4.5]decane-8-thiol
The conversion of an alcohol to a thiol can be accomplished through several methods. The Mitsunobu reaction offers a reliable one-pot procedure with inversion of stereochemistry.
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Causality behind Experimental Choices: The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including thiols, with inversion of configuration.[3] It proceeds under mild, neutral conditions, which is advantageous for sensitive substrates. The reaction involves the in-situ activation of the alcohol with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic attack by a thiol source, such as thioacetic acid. The resulting thioacetate is then hydrolyzed to the desired thiol.
Experimental Protocol: Synthesis of Spiro[4.5]decane-8-thiol via Mitsunobu Reaction
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To a solution of Spiro[4.5]decan-8-ol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 mL per gram of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add thioacetic acid (1.2 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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The crude product, containing the thioacetate, is then dissolved in a mixture of methanol and water.
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Add a base, such as sodium hydroxide or potassium carbonate, and stir at room temperature to effect hydrolysis of the thioacetate.
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After hydrolysis is complete (monitored by TLC), neutralize the mixture with a dilute acid (e.g., 1 M HCl).
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Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude thiol by column chromatography on silica gel.
Reactivity and Potential Transformations
Spiro[4.5]decane-8-thiol, as a secondary aliphatic thiol, is expected to exhibit reactivity characteristic of this functional group. The spirocyclic framework is generally stable under many reaction conditions.
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Acidity and Thiolate Formation: The thiol proton is acidic and can be readily removed by a base (e.g., sodium hydroxide, sodium hydride) to form the corresponding thiolate anion. This thiolate is a potent nucleophile.
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Nucleophilic Substitution (S-Alkylation): The thiolate can participate in Sₙ2 reactions with alkyl halides to form thioethers (sulfides).
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Oxidation to Disulfides: Thiols can be oxidized to disulfides under mild conditions, for example, using iodine in the presence of a base or exposure to air. This reaction is reversible, and the disulfide can be reduced back to the thiol.
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Michael Addition: As a soft nucleophile, the thiolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds.
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Protection of the Thiol Group: If necessary for multi-step syntheses, the thiol group can be protected using various protecting groups, such as a trityl group, which can be removed under acidic conditions.
Applications in Research and Drug Discovery
The unique combination of a rigid spirocyclic core and a versatile thiol functional group makes Spiro[4.5]decane-8-thiol a highly attractive building block in several areas of chemical research.
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Medicinal Chemistry: The spiro[4.5]decane scaffold is found in a number of biologically active natural products and synthetic compounds.[1][4] The thiol group can serve as a key pharmacophore, an anchor for bioconjugation, or a precursor for other sulfur-containing functional groups. Its potential applications include the development of enzyme inhibitors, receptor modulators, and probes for chemical biology.
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Materials Science: Thiols are widely used for the functionalization of surfaces, particularly gold, through the formation of self-assembled monolayers (SAMs). Spiro[4.5]decane-8-thiol could be employed to create well-defined, three-dimensional surfaces with specific physical and chemical properties.
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Fragment-Based Drug Discovery (FBDD): The relatively small size and well-defined shape of Spiro[4.5]decane-8-thiol make it an interesting candidate for fragment-based screening campaigns to identify starting points for the development of new drugs.
Safety and Handling
GHS Hazard Classification (Inferred):
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
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Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a respirator with an appropriate cartridge.
Handling and Storage:
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Handle in a well-ventilated area to avoid inhalation of vapors.
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Avoid contact with skin, eyes, and clothing.
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Keep away from heat, sparks, and open flames.
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Thiols can be malodorous; take appropriate measures to contain the odor.
First Aid Measures:
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Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
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Skin Contact: Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.
Conclusion
Spiro[4.5]decane-8-thiol is a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its rigid three-dimensional structure, combined with the versatile reactivity of the thiol group, offers a unique platform for the design and synthesis of novel molecules with tailored properties. This technical guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, empowering researchers to harness the capabilities of this intriguing spirocyclic thiol. As with any chemical, proper safety precautions are paramount to ensure its safe and effective use in the laboratory.
Diagrams
Chemical Structure of Spiro[4.5]decane-8-thiol
Caption: 2D Structure of Spiro[4.5]decane-8-thiol
Synthetic Workflow
Caption: Proposed synthetic route to Spiro[4.5]decane-8-thiol.
References
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Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Available from: [Link]
- Baldwin, S. W., & Fredericks, J. E. (1982). Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone. Tetrahedron Letters, 23(12), 1235–1238.
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Spiro(4.5)decan-8-ol | C10H18O | CID 56962207. PubChem. Available from: [Link]
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C2-C4 Aliphatic Thiols. OECD Existing Chemicals Database. Available from: [Link]
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Spiro[4.5]decane. NIST WebBook. Available from: [Link]
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Short Total Synthesis of the Spiro[4.5]decane Sesquiterpenes (-)-Gleenol and (-)-Axenol. ResearchGate. Available from: [Link]
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Mitsunobu reaction. Organic Synthesis. Available from: [Link]
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Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing. Available from: [Link]
